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Compound of Interest

Compound Name:
N'-benzyl-N,N-dimethylpropane-

1,3-diamine

CAS No.: 32857-22-0

Cat. No.: B2640975

Get Quote

Executive Summary
-Benzyl-

-dimethylpropane-1,3-diamine (BDMPA) is a non-symmetric 1,3-diamine featuring two distinct
nitrogen environments: a sterically hindered tertiary amine (

-dimethyl) and a nucleophilic secondary amine (

-benzyl). Its amphiphilic nature and dual basicity make it a versatile pharmacophore and ligand.

IUPAC Name:

-Benzyl-

-dimethylpropane-1,3-diamine

Molecular Formula:

Molecular Weight: 192.30 g/mol
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Physical State: Pale yellow to colorless oil.

Key Solubility: Miscible in alcohols, DCM, and toluene; sparingly soluble in water at high pH.

Structural Analysis & Synthesis Context
Understanding the synthesis is prerequisite to accurate characterization, as it dictates the

impurity profile (e.g., unreacted benzaldehyde, bis-benzylated side products).

Synthesis Pathway (Reductive Amination)
The most robust route involves the reductive amination of benzaldehyde with 3-

(dimethylamino)-1-propylamine (DMAPA).

Benzaldehyde
(C7H6O)

Imine Intermediate
(Ph-CH=N-(CH2)3-NMe2)

+ DMAPA
- H2O

DMAPA
(H2N-(CH2)3-NMe2)

Target: BDMPA
(Ph-CH2-NH-(CH2)3-NMe2)

+ NaBH4 / MeOH
Reduction

Click to download full resolution via product page

Figure 1: Reductive amination pathway. Key impurities include residual benzaldehyde and

over-alkylated tertiary amines.

Spectroscopic Characterization (The Core)
This section details the self-validating spectral fingerprints required to confirm identity.

Nuclear Magnetic Resonance (NMR)
The molecule possesses a

pseudo-symmetry plane but is chemically distinct at both ends. Solvent:

(Chloroform-d) is preferred to prevent amine proton exchange broadening.
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Expert Insight: The triplet at 2.66 ppm is distinct from the triplet at 2.32 ppm. The protons

adjacent to the secondary benzylamine are more deshielded than those next to the aliphatic

dimethylamine due to the inductive effect of the benzyl group.
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Infrared Spectroscopy (FT-IR)
3300 cm

(Weak, Broad): N-H stretching vibration (secondary amine). Absence indicates tertiary amine
contamination.

2700–2850 cm

: C-H stretches (Bohlmann bands), characteristic of amines.

1600, 1495, 1450 cm

: Aromatic ring skeletal vibrations.

No Peak at 1700 cm

: Confirms absence of unreacted benzaldehyde.

Mass Spectrometry (EI-MS)
Electron Ionization (70 eV) produces a predictable fragmentation pattern driven by

-cleavage.

Molecular Ion
[M]+ m/z 192

Base Peak
[CH2=N(Me)2]+

m/z 58

Alpha Cleavage
(Dimethyl side)

Tropylium Ion
[C7H7]+
m/z 91

Benzylic Cleavage

Benzyl Fragment
[PhCH2NH=CH2]+

m/z 120

Alpha Cleavage
(Benzyl side)
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Figure 2: Primary fragmentation pathways. The base peak at m/z 58 is diagnostic for the

dimethylaminopropyl chain.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b2640975/docs?utm_src=pdf-body-img#technical-guide-characterization-of-benzyl-dimethylpropane-1-3-diamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2640975?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purity Profiling & Quantification
Due to the high polarity of diamines, standard silica chromatography often leads to tailing.

Gas Chromatography (GC-FID/MS)
Column: Rtx-5 Amine or DB-17 (base-deactivated columns are essential).

Inlet: 250°C, Split 20:1.

Program: 100°C (1 min)

10°C/min

280°C.

Derivatization (Optional): If tailing persists, derivatize with Trifluoroacetic Anhydride (TFAA)

to cap the secondary amine.

HPLC Method (Reverse Phase)
Column: C18 (high pH stable, e.g., XBridge or Gemini).

Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile. High pH keeps the

amine neutral, improving peak shape.

Detection: UV at 210 nm (aliphatic amine) and 254 nm (benzyl chromophore).

Functional Application Testing
To validate the compound's utility in synthesis or curing, a functional titration is recommended.

Protocol: Potentiometric Titration

Dissolve 100 mg BDMPA in 50 mL water.

Titrate with 0.1 N HCl.

Result: You will observe two inflection points.
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(Secondary amine).

(Tertiary amine, lowered by proximity to the charged center).

Note: The exact pKa values depend on ionic strength, but the presence of two equivalence

points confirms the diamine structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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